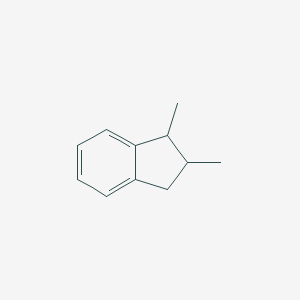
1,2-dimethyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dimethyl-2,3-dihydro-1H-indene: is an organic compound with the molecular formula C₁₁H₁₄ . It belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. The compound is characterized by the presence of two methyl groups attached to the first and second carbon atoms of the indane structure. This compound is also known by other names such as 1,2-dimethyl-2,3-dihydro-1H-indenee and 1,2-Dimethylhydrindene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-dimethyl-2,3-dihydro-1H-indene can be synthesized through various methods. One common approach involves the condensation of monoalkyl-substituted benzenes with 2-methyl-1,3-butadiene or 2,3-dimethyl-1,3-butadiene in the presence of acidic condensing agents. This reaction produces 6-alkyl-1,1-dimethylindans or the corresponding 6-alkyl-1,1,2-trimethylindans .
Another method involves the formation of a Grignard reagent followed by condensation to yield a tertiary alcohol. Cyclodehydration of the tertiary alcohol then produces the hydrocarbon 1,1-dimethylindan, which can be further alkylated to produce 1,2-dimethylindan .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2-dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of halogens, hydroxyl groups, or other functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1,2-Dimethyl-2,3-dihydro-1H-indene and its derivatives have been investigated for their potential therapeutic effects. Notably, they serve as intermediates in the synthesis of drugs targeting various diseases:
- Anti-Parkinson Agents : The compound is related to the synthesis of rasagiline (an irreversible monoamine oxidase-B inhibitor), which is used in the treatment of Parkinson's disease. The preparation methods for 2,3-dihydro-1H-indenes have been optimized for industrial production of such pharmaceuticals .
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its versatile reactivity:
- Intermediate in Organic Reactions : It can undergo various reactions such as electrophilic substitutions and cycloadditions to create more complex molecules. This property makes it valuable in synthesizing fine chemicals and agrochemicals .
Recent studies have explored the biological activity of this compound derivatives:
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, a derivative showed potential in inhibiting bacterial growth by disrupting cell membranes .
- Cancer Research : Certain structural analogs have been evaluated for anticancer properties, revealing promising results that warrant further investigation into their mechanisms of action .
Case Study 1: Synthesis of Rasagiline Derivatives
A detailed study focused on improving the synthesis of rasagiline using this compound as an intermediate. The research highlighted efficient methods that reduced costs and increased yield through optimized reaction conditions involving alumino-nickel catalysts .
Case Study 2: Antimicrobial Activity Evaluation
A series of experiments assessed the antimicrobial efficacy of various derivatives derived from this compound. The results indicated that specific modifications enhanced their activity against resistant bacterial strains .
Data Table: Comparison of Biological Activities
Mecanismo De Acción
The mechanism of action of 1,2-dimethyl-2,3-dihydro-1H-indene involves its interaction with molecular targets and pathways within a given system. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. Additionally, it can interact with receptors or other proteins , modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
1,2-dimethyl-2,3-dihydro-1H-indene can be compared with other similar compounds such as:
2,2-Dimethylindane: Similar structure but with both methyl groups attached to the second carbon atom.
1,1-Dimethylindane: Both methyl groups attached to the first carbon atom.
2,3-Dimethylindane: Methyl groups attached to the second and third carbon atoms.
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This unique structure allows it to participate in specific reactions and exhibit distinct biological activities compared to its isomers .
Propiedades
Número CAS |
17057-82-8 |
|---|---|
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
1,2-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
DIUGYPAVPJILFZ-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2C1C |
SMILES canónico |
CC1CC2=CC=CC=C2C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















